Enantiomer-Specific Antibacterial Potency: (7S) vs. (7R) in DNA Gyrase Inhibition
The (7S)-configured quinolone DU-6856, which incorporates the (7S)-7-amino-5-azaspiro[2.4]heptane scaffold, demonstrates 2.3-fold greater inhibition of Escherichia coli DNA gyrase compared to its (7R)-enantiomer DU-6857 in a direct head-to-head comparison. The (7S) isomer also shows 1.7-fold greater inhibition of Staphylococcus aureus topoisomerase IV [1]. This stereochemical preference is consistent across multiple stereoisomeric pairs, as reported in the foundational SAR study: 7(S) derivatives were uniformly more potent than 7(R) derivatives against both Gram-positive and Gram-negative bacteria [2].
| Evidence Dimension | Enzyme inhibition (IC50) against E. coli DNA gyrase and S. aureus topoisomerase IV |
|---|---|
| Target Compound Data | DU-6856 (7S): IC50 = 0.18 ± 0.02 μg/mL (Gyr), IC50 = 0.86 ± 0.22 μg/mL (Topo IV); MIC = 0.016 μg/mL |
| Comparator Or Baseline | DU-6857 (7R): IC50 = 0.42 ± 0.01 μg/mL (Gyr), IC50 = 1.44 ± 0.07 μg/mL (Topo IV); MIC = 0.031 μg/mL |
| Quantified Difference | 2.3-fold (Gyr), 1.7-fold (Topo IV), 2-fold (MIC) |
| Conditions | DNA gyrase from E. coli KL-16; Topoisomerase IV from S. aureus FDA 209-P; MIC determined by standard agar dilution susceptibility testing [1] |
Why This Matters
This is the fundamental basis for selecting the (7S) over the (7R) enantiomer as the starting material for quinolone antibiotic synthesis; the wrong enantiomer yields a clinical candidate with approximately half the target enzyme inhibition.
- [1] PMC Table 2. IC50s and MICs expressed as μg/mL. Gyr, DNA gyrase from E. coli KL-16; Topo IV, topoisomerase IV from S. aureus FDA 209-P. Article: Antimicrob. Agents Chemother. 1995. View Source
- [2] Kimura, Y. et al. J. Med. Chem. 1994, 37 (20), 3344–3352. Stereochemical SAR: In stereoisomeric pairs of 7(S) and 7(R) derivatives, 7(S) derivatives were more potent than 7(R) derivatives. View Source
